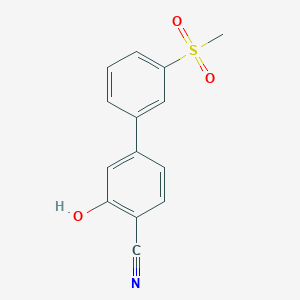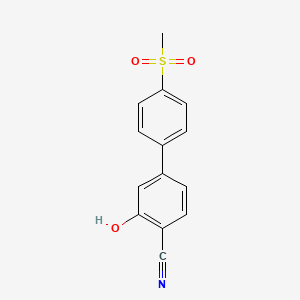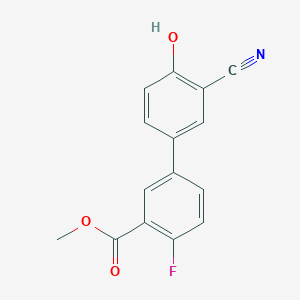
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% (abbreviated as 2-CN-5-TFMOP) is a type of organic compound that is widely used in scientific research. It is a highly reactive compound that can be used in various synthetic reactions. 2-CN-5-TFMOP is known for its unique properties, such as its ability to form strong bonds with other compounds. This compound is also known for its ability to act as a catalyst in certain reactions. In
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood. However, it is known that this compound acts as a catalyst in certain reactions. It is believed that the compound is able to form strong bonds with other compounds, which helps to speed up the reaction. Additionally, it is believed that the compound can form hydrogen bonds with other compounds, which helps to stabilize the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it is known that this compound can form strong bonds with other compounds, which can affect the biochemical and physiological processes of the body. Additionally, it is believed that this compound can act as an antioxidant, which can help to protect the body from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in lab experiments include its ability to form strong bonds with other compounds, its ability to act as a catalyst in certain reactions, and its ability to act as an antioxidant. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in lab experiments is its potential toxicity. This compound is known to be toxic in high concentrations and should be handled with care.
Direcciones Futuras
The future directions of research involving 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% include further investigation into its biochemical and physiological effects, further exploration of its potential applications in organic synthesis, and further research into its potential toxicity. Additionally, further research into the mechanism of action of this compound could lead to the development of new synthetic methods and new applications for this compound. Finally, further research into the potential uses of this compound in drug development could lead to the development of new pharmaceuticals.
Métodos De Síntesis
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is synthesized by a method known as the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with an active methylene compound. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%. The reaction is typically carried out in a solvent, such as ethanol or methanol, and the reaction is typically carried out at a temperature of 80-90°C.
Aplicaciones Científicas De Investigación
2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research, particularly in the field of organic synthesis. This compound is often used as a catalyst in organic reactions, as it can form strong bonds with other compounds. It is also used as a reagent in various synthetic processes, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, 2-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Propiedades
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPRIFQUMITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684962 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl | |
CAS RN |
1261776-71-9 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














